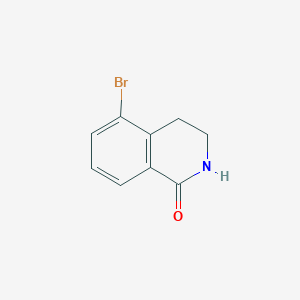

5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXUIQHDUVHEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619067 | |

| Record name | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109230-25-2 | |

| Record name | 5-Bromo-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109230-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound built upon the 3,4-dihydroisoquinolin-1(2H)-one core scaffold. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and potential for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical Properties

A summary of the key chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| CAS Number | 1109230-25-2 | PubChem[1] |

| Melting Point | 180-183 °C | Amadis Chemical[2] |

| Boiling Point (Predicted) | 453.8±45.0 °C | |

| Density (Predicted) | 1.559 g/cm³ | |

| pKa (Predicted) | 14.34±0.20 | |

| Appearance | Pale-yellow to Yellow-brown Solid |

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the brominated ring, as well as two methylene groups of the dihydroisoquinolinone core. The chemical shifts and coupling patterns would be influenced by the bromine substituent and the lactam functionality.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those of the aromatic ring, the two methylene groups, and the carbonyl carbon of the lactam. The position of the bromine atom would deshield the carbon to which it is attached.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be a prominent feature, typically appearing in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as N-H stretching (if not fully substituted), would also be observed.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the preparation of related 3,4-dihydroisoquinolin-1(2H)-ones. One common approach involves the cyclization of a suitably substituted N-phenethylacetamide derivative.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide

-

To a solution of 2-bromophenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-(2-(2-bromophenyl)ethyl)acetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a cooled (0 °C) flask containing a Lewis acid catalyst (e.g., polyphosphoric acid or aluminum chloride), slowly add the N-(2-(2-bromophenyl)ethyl)acetamide (1.0 eq).

-

Heat the reaction mixture to a temperature typically between 80-120 °C for several hours, monitoring the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash it with water, and dry it under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited in publicly available literature, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component of several classes of enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.

Potential as a PARP Inhibitor Intermediate

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Many potent PARP inhibitors feature a lactam-containing aromatic core that mimics the nicotinamide moiety of the NAD+ cofactor. The 3,4-dihydroisoquinolin-1(2H)-one structure serves as an effective pharmacophore for this purpose.

The following diagram illustrates the general mechanism of action of PARP inhibitors in the context of DNA repair:

Caption: General mechanism of PARP inhibition leading to synthetic lethality.

Potential as a PRMT5 Inhibitor Intermediate

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a critical role in gene regulation, RNA splicing, and cell proliferation. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target. Recent studies have identified 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective PRMT5 inhibitors.

The following diagram illustrates a simplified workflow for the discovery of PRMT5 inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold:

Caption: Workflow for the discovery of PRMT5 inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules, particularly in the fields of oncology and neuroscience. While detailed experimental data for this specific compound is not extensively documented in public literature, its structural relationship to known PARP and PRMT5 inhibitors highlights its importance for further investigation. The synthetic strategies and potential biological roles outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic applications of this and related isoquinolinone derivatives. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry.

References

A Comprehensive Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

CAS Number: 1109230-25-2

This technical guide provides an in-depth overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of significant interest to researchers and professionals in drug development. The document outlines its chemical and physical properties, provides detailed synthetic approaches, and explores its potential biological activities, with a focus on its emerging role as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one core structure. The introduction of a bromine atom at the 5-position significantly influences its chemical reactivity and biological interactions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1109230-25-2 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [1] |

| Monoisotopic Mass | 224.97893 Da | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach via Cross-Coupling and Cyclization

A versatile three-step method starting from 2-bromobenzoate precursors offers a plausible route to N-substituted this compound.[4]

Experimental Protocol:

-

Cross-Coupling: Ethyl 2,5-dibromobenzoate is subjected to a cross-coupling reaction with a suitable aminoethylating agent, such as potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. This step introduces the ethylamine side chain necessary for the subsequent cyclization.

-

Cyclization: The resulting (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamine undergoes a base-mediated intramolecular cyclization. This ring-closing step forms the core 3,4-dihydroisoquinolin-1(2H)-one structure.

-

Deprotection and Alkylation (Optional): The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed, followed by N-alkylation if N-substituted derivatives are desired.

Biological Activity and Therapeutic Potential

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] Recent studies have highlighted its potential as a core component in the design of inhibitors for enzymes involved in cancer therapy, particularly Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5).[6][7]

PARP Inhibition and DNA Damage Repair

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs via the defective HR pathway results in cell death, a concept known as synthetic lethality.[8]

The 3,4-dihydroisoquinolin-1-one-4-carboxamide scaffold has been successfully designed to develop novel PARP inhibitors.[6] The core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind to the active site of the enzyme and inhibit its activity.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. Its core scaffold is amenable to various synthetic transformations, allowing for the generation of diverse chemical libraries. The emerging role of its derivatives as potent inhibitors of key enzymes in cancer biology, such as PARP1, underscores its significance in modern drug discovery and development. Further research into the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs is warranted to fully explore their therapeutic potential.

References

- 1. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-bromo-3,4-dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This document delves into its molecular characteristics, potential therapeutic applications, and the experimental methodologies relevant to its synthesis and biological evaluation, with a particular focus on its role as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Molecular Attributes

This compound is characterized by a dihydroisoquinolinone core structure with a bromine substituent on the aromatic ring. This substitution pattern significantly influences its physicochemical properties and biological activity.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1109230-25-2 |

Therapeutic Potential: A Scaffold for PARP Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is recognized as a "privileged scaffold" in drug discovery, frequently appearing in compounds with diverse biological activities. Notably, this scaffold is a key component of several potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[1]

The inhibition of PARP is a clinically validated strategy in oncology, especially for cancers harboring mutations in the BRCA1 or BRCA2 genes.[2] These tumors have a deficient homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into DSBs.[1] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality.[2][3]

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer

The following diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in cancer cells with defective homologous recombination.

Caption: PARP Inhibition Signaling Pathway in BRCA-Deficient Cancer.

Quantitative Data: Comparative Activity of PARP Inhibitors

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| Olaparib | 1.4 | 1.0 | [4] |

| Rucaparib | - | - | - |

| Niraparib | - | - | [5] |

| Talazoparib | - | - | [3] |

| Venadaparib | 1.4 | 1.0 | [4] |

| AMXI-5001 | 5 | 0.05 | [4] |

| RP12146 | 0.6 | 0.5 | [4] |

Experimental Protocols

Synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one (A Representative Protocol)

This protocol describes the synthesis of a positional isomer and is provided as a representative example of the chemical methodology.[6]

Materials:

-

5-bromo-1-indanone

-

Dichloromethane (DCM)

-

Methanesulfonic acid

-

Sodium azide

-

1.0 M aqueous sodium hydroxide

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottom flask at 0°C, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).

-

Sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).

-

Extract the aqueous phase with dichloromethane (1 x 100 mL).

-

Combine the organic phases and wash with saturated brine (1 x 40 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.

Logical Workflow for the Characterization of a Novel PARP Inhibitor

The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel PARP inhibitor based on the this compound scaffold.

Caption: Experimental Workflow for PARP Inhibitor Characterization.

This workflow begins with computational methods to identify promising candidates, followed by chemical synthesis and purification.[7] The synthesized compounds are then evaluated in vitro for their ability to inhibit PARP enzymes and their selective cytotoxicity towards cancer cells with DNA repair deficiencies. Mechanistic studies confirm the on-target effect. Promising candidates advance to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models before further lead optimization.[7][8]

References

- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 5. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public domains, this guide combines established synthetic methodologies with predicted spectroscopic data to serve as a practical reference for researchers.

Chemical Structure and Properties

This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, featuring a bromine substituent at the C-5 position of the aromatic ring.

| Identifier | Value |

| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one[1] |

| CAS Number | 1109230-25-2 |

| Molecular Formula | C₉H₈BrNO[1] |

| Molecular Weight | 226.07 g/mol [1] |

| Canonical SMILES | C1CNC(=O)C2=C1C(=CC=C2)Br[1] |

| InChI Key | LYXUIQHDUVHEMZ-UHFFFAOYSA-N[1] |

Synthesis a

A plausible and commonly employed method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is the Bischler-Napieralski reaction . This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide.[2][3][4][5]

The logical workflow for the synthesis and subsequent structure elucidation is outlined below.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general principles of the Bischler-Napieralski reaction and may require optimization.

Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide

-

In a round-bottom flask, dissolve 2-(2-bromophenyl)ethan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(2-bromophenyl)ethyl)acetamide.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Cyclization to this compound

-

To a solution of N-(2-(2-bromophenyl)ethyl)acetamide (1 equivalent) in a high-boiling point solvent like toluene or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 equivalents) or polyphosphoric acid (PPA).[4][5]

-

Heat the mixture to reflux (typically 80-110 °C) and maintain for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | H-6 |

| ~ 7.40 | t | 1H | H-7 |

| ~ 7.20 | d | 1H | H-8 |

| ~ 6.50 | br s | 1H | N-H |

| ~ 3.55 | t | 2H | H-3 |

| ~ 3.00 | t | 2H | H-4 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.0 | C-1 (C=O) |

| ~ 140.0 | C-8a |

| ~ 133.0 | C-7 |

| ~ 129.0 | C-6 |

| ~ 128.5 | C-4a |

| ~ 127.0 | C-8 |

| ~ 118.0 | C-5 (C-Br) |

| ~ 41.0 | C-3 |

| ~ 28.0 | C-4 |

The logical relationship for assigning the proton and carbon signals in the NMR spectra is depicted in the following diagram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3200 | Medium, Broad | N-H Stretch (Amide) |

| ~ 3050 | Weak | C-H Stretch (Aromatic) |

| ~ 2950 | Weak | C-H Stretch (Aliphatic) |

| ~ 1660 | Strong | C=O Stretch (Amide) |

| ~ 1600, 1470 | Medium | C=C Stretch (Aromatic) |

| ~ 800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Key Fragments

| m/z | Proposed Fragment |

| 225/227 | [M]⁺ (Molecular Ion) |

| 196/198 | [M - CO]⁺ |

| 146 | [M - Br]⁺ |

| 118 | [M - Br - CO]⁺ |

The fragmentation pattern is a key component of structure elucidation, and the proposed major fragmentation pathways are illustrated below.

Involvement in Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, the broader class of isoquinoline alkaloids is known to interact with various biological targets. Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been investigated for a range of biological activities, suggesting potential interactions with enzymes and receptors in various cellular signaling pathways. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structure elucidation of this compound. By combining a plausible synthetic route with predicted spectroscopic data, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The presented data and methodologies can guide the experimental work required for the definitive characterization of this and related compounds.

References

- 1. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the characterization and identification of this compound in a research and development setting.

Molecular Structure

IUPAC Name: 5-bromo-3,4-dihydro-2H-isoquinolin-1-one[1] Molecular Formula: C₉H₈BrNO[1] Molecular Weight: 226.07 g/mol [1] CAS Number: 1109230-25-2[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | d | 1H | Ar-H |

| ~ 7.6 - 7.4 | t | 1H | Ar-H |

| ~ 7.3 - 7.1 | d | 1H | Ar-H |

| ~ 6.5 - 6.0 | br s | 1H | N-H |

| ~ 3.6 - 3.4 | t | 2H | CH₂-N |

| ~ 3.1 - 2.9 | t | 2H | CH₂-Ar |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O |

| ~ 140 | Ar-C |

| ~ 135 | Ar-C |

| ~ 130 | Ar-C |

| ~ 128 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 120 | Ar-C-Br |

| ~ 40 | CH₂-N |

| ~ 28 | CH₂-Ar |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Medium, Broad | N-H Stretch |

| ~ 3050 | Weak | Ar C-H Stretch |

| ~ 2950 | Weak | Aliphatic C-H Stretch |

| ~ 1680 | Strong | C=O (Amide I) Stretch |

| ~ 1600, 1480 | Medium | Ar C=C Stretch |

| ~ 1100 | Medium | C-N Stretch |

| ~ 800 - 600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 225/227 | [M]⁺/ [M+2]⁺ isotopic pattern characteristic of a bromine-containing compound (approx. 1:1 ratio) |

| 196/198 | [M-CO]⁺ |

| 170/172 | [M-C₂H₃NO]⁺ |

| 116 | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

-

Data Acquisition:

-

Use a standard EI voltage of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

In-Depth Technical Guide on the Solubility Profile of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility profile of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited publicly available experimental solubility data for this specific compound, this guide incorporates information on structurally related analogs to build a predictive solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine the solubility of this compound in various solvents and conditions.

Core Physicochemical Properties

A compound's fundamental physicochemical properties are critical determinants of its solubility. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Off-white to light yellow solid | - |

| Melting Point | 180-183 °C | - |

| Boiling Point (Predicted) | 453.8 ± 45.0 °C | - |

| Density (Predicted) | 1.559 g/cm³ | - |

| pKa (Predicted) | 14.34 ± 0.20 | - |

| XLogP3-AA (Predicted) | 1.9 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Solubility Profile

| Compound | Solvent | Solubility | Rationale/Source |

| This compound | Aqueous | Predicted to be low | The presence of the lipophilic bromo group and the largely nonpolar bicyclic core suggest poor water solubility. The predicted XLogP of 1.9 indicates a preference for lipophilic environments. |

| This compound | Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Predicted to be soluble | The overall lipophilic character of the molecule suggests good solubility in common organic solvents.[2] |

| 3,4-dihydroisoquinolin-1(2H)-one (Parent Compound) | Water | Insoluble | Described as weakly alkaline and does not dissolve in water.[3] |

| 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Aqueous | Predicted to have limited solubility | The calculated topological polar surface area is relatively low, which is consistent with limited aqueous solubility.[2] |

| 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Nonpolar and Moderately Polar Organic Solvents | Predicted to have enhanced solubility | The molecular feature profile suggests enhanced solubility in solvents like dichloromethane, chloroform, and ethyl acetate.[2] |

| Isoquinoline (Parent Aromatic Heterocycle) | Water | Poorly soluble | Crystallizes as platelets that have a low solubility in water.[4] |

| Isoquinoline (Parent Aromatic Heterocycle) | Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether) | Soluble | Dissolves well in common organic solvents.[4] |

| Isoquinoline (Parent Aromatic Heterocycle) | Dilute Acids | Soluble | Soluble in dilute acids due to the formation of the protonated derivative.[4] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial or flask.

-

Ensure that undissolved solid remains visible.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

The time required to reach equilibrium should be determined by taking samples at various time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

Separate the undissolved solid from the solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

-

-

Quantification:

-

Carefully collect the supernatant or filtrate.

-

Dilute the sample with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the compound.

-

Determine the concentration of the compound in the saturated solution from the calibration curve.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a measure of apparent solubility under non-equilibrium conditions.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

-

The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

The mixture is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering caused by the formation of a precipitate using a nephelometer.

-

UV Spectroscopy: After filtration or centrifugation to remove the precipitate, measure the absorbance of the remaining dissolved compound using a UV plate reader at the compound's λmax.

-

-

Data Analysis:

-

The kinetic solubility is often reported as the concentration at which the signal (light scattering or UV absorbance) deviates from that of a clear solution, indicating the onset of precipitation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound.

References

The Rising Therapeutic Potential of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, leading to a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on their anticancer and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent anticancer activity through the inhibition of critical enzymes involved in cancer cell proliferation and survival, namely Poly(ADP-ribose) polymerase (PARP) and tankyrase.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality.

A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides has been designed and evaluated as PARP inhibitors.[1] The lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, along with its des-fluoro analog, has shown promising activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties when compared to the approved PARP inhibitor, Olaparib.[1]

Table 1: PARP Inhibitory Activity of 3,4-Dihydroisoquinol-1-one-4-carboxamide Derivatives [1]

| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |

| 1a | 13 | 0.8 | 16.3 |

| 1b | 9.0 | 0.15 | 60.0 |

| 2 | 13.9 | 1.5 | 9.3 |

Note: While these compounds do not contain the 5-bromo substitution, they represent the therapeutic potential of the core scaffold as PARP inhibitors.

The inhibition of PARP1/2 disrupts the repair of single-strand DNA breaks (SSBs). In cells with intact homologous recombination (HR) pathways, these can be repaired. However, in HR-deficient cancer cells (e.g., with BRCA1/2 mutations), the accumulation of SSBs leads to double-strand breaks (DSBs) during replication, which cannot be effectively repaired, resulting in genomic instability and apoptosis.

Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target genes, which are often implicated in cancer cell proliferation.

The 3-aryl-5-substituted-isoquinolin-1-one scaffold has been identified as a potent inhibitor of tankyrases. A synthetic route to these compounds involves the Suzuki-Miyaura coupling of arylboronic acids to a 3-bromo-1-methoxy-5-nitro-isoquinoline intermediate, highlighting the utility of the 5-bromo substitution.

Table 2: Tankyrase Inhibitory Activity of 3-Aryl-5-substituted-isoquinolin-1-one Derivatives

| Compound | R | X | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |

| 3a | H | H | 250 | 100 |

| 3b | 4-F | H | 100 | 50 |

| 3c | 4-Cl | H | 50 | 25 |

| 4a | H | 5-Me | 50 | 25 |

| 4b | 4-F | 5-Me | 25 | 10 |

| 4c | 4-Cl | 5-Me | 10 | 5 |

Note: These compounds are derived from a 3-bromo-5-nitro precursor, demonstrating a synthetic strategy for 5-substituted analogs.

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the formation of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase inhibitors stabilize Axin, a scaffold protein in this complex, thereby enhancing the degradation of β-catenin and inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1.

Neuroprotective Potential

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is also being explored for its neuroprotective effects. While specific data on 5-bromo derivatives in this context is limited, the general class of compounds shows promise in models of neurodegenerative diseases. Their mechanism of action is thought to involve the modulation of neurotransmitter systems and the inhibition of enzymes implicated in neuronal damage. Further research is warranted to explore the potential of this compound derivatives in treating conditions such as Alzheimer's and Parkinson's disease.

Experimental Protocols

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

A general and efficient method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction.[2][3] This multicomponent reaction involves the condensation of a homophthalic anhydride with an imine, generated in situ from an aldehyde and an amine.

General Procedure for the Castagnoli–Cushman Reaction: [2]

-

A mixture of homophthalic anhydride (1.0 mmol), an appropriate aldehyde (1.0 mmol), and an amine (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane) is stirred at room temperature or heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

In Vitro PARP1 Inhibition Assay

The inhibitory activity of compounds against PARP1 can be determined using a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[4][5]

Protocol for PARP1 Chemiluminescent Assay: [4]

-

Plate Coating: A 96-well plate is coated with histone proteins and incubated.

-

Blocking: The wells are blocked to prevent non-specific binding.

-

Inhibitor Addition: Serial dilutions of the test compounds (and a positive control like Olaparib) are added to the wells.

-

Enzyme Reaction: A master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ is added to initiate the reaction. The plate is incubated for 1 hour at room temperature.

-

Detection: Streptavidin-HRP is added, which binds to the biotinylated PAR chains. After washing, a chemiluminescent substrate is added.

-

Data Acquisition: The chemiluminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

Wnt/β-catenin Signaling Assay (TOP-Flash Reporter Assay)

The effect of compounds on the Wnt/β-catenin signaling pathway can be assessed using a luciferase reporter gene assay.[6][7]

Protocol for TOP-Flash Reporter Assay: [6]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds.

-

Wnt Stimulation: Wnt signaling can be activated by treating the cells with a Wnt ligand (e.g., Wnt3a conditioned medium) or an inhibitor of GSK3β (e.g., LiCl).

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are determined by plotting the normalized luciferase activity against the compound concentration.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently inhibit key enzymes such as PARP and tankyrase provides a strong rationale for their further investigation as anticancer agents. The bromine substituent at the 5-position serves as a valuable synthetic handle for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. While the exploration of their neuroprotective effects is still in its early stages, the inherent biological activity of the isoquinolinone scaffold suggests that this is a worthwhile avenue for future research. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary information to advance the discovery and development of this important class of molecules.

References

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 7. researchgate.net [researchgate.net]

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key synthetic intermediate in medicinal chemistry. The document details its synthesis, physicochemical properties, and its versatile applications in the construction of complex molecular architectures, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions are provided, alongside a summary of relevant quantitative data. Furthermore, this guide includes a visualization of the PARP-1 signaling pathway in DNA repair to provide a biological context for the application of molecules derived from this important scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a dihydroisoquinolinone core functionalized with a bromine atom at the 5-position. This bromine atom serves as a versatile synthetic handle, enabling a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The rigid bicyclic structure of the dihydroisoquinolinone scaffold is a common feature in many biologically active natural products and synthetic molecules, making it a privileged scaffold in drug discovery. Its structural similarity to isoquinoline alkaloids, known for their neurological activity, has led to its use as a building block for central nervous system (CNS) agents.[1] A significant application of this intermediate is in the synthesis of potent enzyme inhibitors, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP), which are at the forefront of targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 180-183 °C | [1] |

| CAS Number | 1109230-25-2 | [2] |

| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [2] |

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of the Core Intermediate

The synthesis of this compound can be achieved through a multi-step sequence, often involving the formation of a β-phenylethylamine derivative followed by cyclization. A common strategy is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent.[3][4][5]

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the acylation of 2-(2-bromophenyl)ethanamine followed by an intramolecular Friedel-Crafts type cyclization.

Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide

To a solution of 2-(2-bromophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane, is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-(2-(2-bromophenyl)ethyl)acetamide.

Step 2: Cyclization to this compound

The N-(2-(2-bromophenyl)ethyl)acetamide (1.0 eq) is treated with a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (Eaton's reagent) or another suitable cyclizing agent like polyphosphoric acid (PPA). The reaction mixture is heated, for instance at 80-100 °C, for several hours. After completion, the reaction is carefully quenched by pouring it onto ice and neutralized with a base, such as aqueous sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

Note: This is a representative protocol based on established chemical transformations. Specific reaction conditions may require optimization.

Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the dihydroisoquinolinone core is ideally positioned for derivatization using a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq) is placed in a reaction vessel. A degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the 5-aryl-3,4-dihydroisoquinolin-1(2H)-one derivative.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | High |

| 2 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 |

| 3 | 5-Bromoindole | Arylboronic acid | Pd(OAc)₂/SPhos (0.5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | - |

Note: The data in this table is based on similar substrates and serves as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 eq), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), a phosphine ligand (e.g., BrettPhos, 5 mol%), and a base such as K₃PO₄ (1.4 eq). The desired amine (1.2 eq) and a degassed solvent like t-BuOH are added. The vial is sealed and heated at a specified temperature (e.g., 100 °C) for several hours. After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Aryl Bromide | Aniline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 100 |

| 2 | Aryl Halide | Amine | BrettPhos Pd G4/BrettPhos (5) | K₃PO₄ | t-BuOH | 100 |

Note: These are general conditions and may require optimization for the specific substrate.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of this compound

To a solution of this compound (1.0 eq) in a suitable solvent like DMF or THF, are added a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (5-10 mol%), and a base, typically an amine like triethylamine (2.0-3.0 eq). The terminal alkyne (1.1-1.5 eq) is then added, and the reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 93 |

| 2 | Bromide | Alkyne | Pd(PPh₃)₂Cl₂ (3) / CuI (10) | DIEA | DMF | RT | 80 |

Note: The data in this table is based on similar substrates and should be used as a guideline.

Application in Drug Development: PARP Inhibitors

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, play a crucial role in DNA repair, specifically in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[5][6][7] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[5]

Derivatives of this compound have been synthesized and evaluated as PARP-1 inhibitors.[6][8][9] The ability to easily diversify the 5-position of the scaffold allows for fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair pathway.

Caption: PARP-1 Signaling in Base Excision Repair.

This workflow illustrates how PARP-1 is activated by DNA single-strand breaks, leading to the synthesis of PAR chains which recruit other DNA repair proteins. PARP inhibitors, which can be synthesized from the this compound intermediate, block this process, leading to an accumulation of DNA damage.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its utility stems from the presence of a readily functionalizable bromine atom on a biologically relevant scaffold. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust platform for the synthesis of diverse libraries of compounds. The successful application of this intermediate in the development of PARP inhibitors highlights its importance in the ongoing search for novel and effective therapeutics, particularly in the field of oncology. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this key building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unimore.it [iris.unimore.it]

- 8. Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one: From Synthesis to its Role in PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in modern medicinal chemistry. While the independent discovery of this compound is not extensively documented, its significance lies in its pivotal role as a precursor in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document details its synthesis, chemical properties, and its crucial contribution to the development of targeted cancer therapies.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and development of the PARP inhibitor Niraparib, a significant advancement in the treatment of certain cancers.[1] The core structure of 3,4-dihydroisoquinolin-1(2H)-one has been a subject of interest in medicinal chemistry due to its presence in various biologically active compounds.[2] However, the specific 5-bromo substituted variant gained prominence as a critical building block in the multi-step synthesis of Niraparib, an orally active PARP inhibitor that has shown efficacy in treating tumors with defective DNA repair mechanisms.[3]

The development of Niraparib, and consequently the methods to synthesize its core components, was driven by the need for effective therapies targeting cancers with mutations in BRCA1 and BRCA2 genes.[3] The synthesis of the 3-aryl-piperidine moiety of Niraparib, for which this compound serves as a key synthetic equivalent or precursor, was a focal point of extensive process development to enable large-scale production.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1109230-25-2 | [5] |

| Molecular Formula | C₉H₈BrNO | [5] |

| Molecular Weight | 226.07 g/mol | [5] |

| IUPAC Name | 5-bromo-3,4-dihydro-2H-isoquinolin-1-one | [5] |

| Melting Point | 180-183°C | [6] |

| SMILES | C1CNC(=O)C2=C1C(=CC=C2)Br | [5] |

| InChI | InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is not typically reported as a standalone procedure but rather as part of the broader synthetic route to Niraparib. The following protocols are adapted from the process development literature for Niraparib, where the synthesis of the closely related 3-(4-bromophenyl)piperidine is detailed. The lactam (isoquinolinone) is a key intermediate or a related structure in these synthetic strategies.

Synthesis via Friedel-Crafts Acylation and Reductive Amination

A common approach to the core structure involves an initial Friedel-Crafts acylation followed by a series of transformations including reduction and cyclization.

Experimental Protocol:

-

Friedel-Crafts Acylation: Bromobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-(4-bromophenyl)-4-oxobutanoic acid.[4]

-

Reduction of the Ketone: The keto group is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride (NaBH₄).

-

Lactonization and Amidation: The resulting hydroxy acid can be cyclized to the corresponding lactone, which is then opened and amidated using ammonia or an ammonia equivalent to form the lactam, this compound.

Quantitative Data (Representative):

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Bromobenzene, Succinic anhydride | AlCl₃ | Dichloromethane | 0 to rt | 85-95 |

| 2 | 4-(4-bromophenyl)-4-oxobutanoic acid | NaBH₄ | Methanol | 0 to rt | 90-98 |

| 3 | 4-(4-bromophenyl)-4-hydroxybutanoic acid | Thionyl chloride, then NH₄OH | Toluene | 80 | 75-85 |

Synthesis via Schmidt Rearrangement

An alternative approach involves the Schmidt rearrangement of a corresponding indanone.

Experimental Protocol:

-

Synthesis of 5-bromo-1-indanone: This starting material can be prepared through cyclization of 3-(4-bromophenyl)propanoic acid.

-

Schmidt Rearrangement: 5-bromo-1-indanone is treated with sodium azide in the presence of a strong acid, such as methanesulfonic acid, to induce rearrangement to 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, a constitutional isomer of the target compound. A similar strategy starting from the appropriate isomer would yield the desired 5-bromo product.

Quantitative Data (Representative for the 6-bromo isomer):

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2 | 5-bromo-1-indanone | Sodium azide, Methanesulfonic acid | Dichloromethane | 0 to rt | 39 |

Role in Drug Development: Precursor to Niraparib

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Niraparib. The lactam can be reduced to the corresponding 3-(4-bromophenyl)piperidine, which is a crucial fragment for the final assembly of the Niraparib molecule.

Caption: Synthetic relationship of this compound to Niraparib.

Mechanism of Action: PARP Inhibition

Niraparib, synthesized from the this compound scaffold, is a potent inhibitor of PARP-1 and PARP-2 enzymes. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion

This compound stands as a testament to the importance of key intermediates in the synthesis of complex and life-saving pharmaceuticals. While its individual discovery is not a standalone event, its role in the development of the PARP inhibitor Niraparib has solidified its place in the landscape of medicinal chemistry. The synthetic routes to this scaffold and its subsequent elaboration into a potent anti-cancer agent highlight the intricate and innovative strategies employed in modern drug discovery and development. Further exploration of derivatives of this core structure may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

potential therapeutic targets for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one analogs

An In-depth Technical Guide to the Therapeutic Targets of 3,4-Dihydroisoquinolin-1(2H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a variety of biological targets. Analogs of this scaffold have been investigated for a range of therapeutic applications, most notably in oncology. This guide focuses on the primary therapeutic targets for these compounds, with a particular emphasis on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a key mechanism in modern cancer therapy.

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

The most prominent and well-validated therapeutic target for 3,4-dihydroisoquinolin-1(2H)-one analogs is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes are central to the cellular response to DNA damage.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, especially PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process recruits the necessary DNA repair machinery.[6]

PARP inhibitors, including those based on the dihydroisoquinolinone scaffold, are NAD+ mimetics that bind to the catalytic domain of PARP, preventing the synthesis of PAR.[2][3] This inhibition "traps" the PARP enzyme on the DNA at the site of damage.[7] The stalled replication fork at the site of an unrepaired SSB, now with PARP trapped on it, collapses and creates a more severe double-strand break (DSB).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired. The accumulation of persistent DSBs triggers apoptosis and cell death. This selective killing of HR-deficient cancer cells while sparing healthy cells is a powerful therapeutic concept known as synthetic lethality .[6][8]

Signaling Pathway Diagram

The following diagram illustrates the role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Quantitative Data: In Vitro Activity of Analogs

Iterative synthesis and biological testing of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have identified potent inhibitors of both PARP1 and PARP2. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected analogs, demonstrating the potential of this scaffold.[3]

| Compound ID | R¹ Substitution | Amide Moiety | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |

| 3l | H | 4-piperidinyl-piperidine | 156 | 70.1 | 2.22 |

| 3aa | 7-Fluoro | 4-piperidinyl-piperidine | 32.5 | 13.9 | 2.34 |

| 3af | 7-Fluoro | 4-benzyl-piperazine | 112 | 2.8 | 40.0 |

| 3aj | 7-Fluoro | 4-(pyridin-2-yl)-piperazine | >1000 | 16.6 | >60.2 |

| Olaparib | (Reference) | - | 4.2 | 1.5 | 2.8 |

| Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[3] The study highlights compound 3af as a highly potent and selective PARP2 inhibitor and 3aj as having noteworthy PARP2 selectivity. |

Other Potential Therapeutic Targets

While PARP is the most extensively studied target, analogs of the broader (dihydro)isoquinoline class have been investigated for activity against other targets, suggesting wider therapeutic potential:

-

Tubulin Polymerization: Certain 1-phenyl-3,4-dihydroisoquinoline and 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been identified as inhibitors of tubulin polymerization, a mechanism used by several successful anticancer drugs.[9][10][11]

-

EZH2 and PRMT5: Dihydroisoquinolin-1(2H)-one derivatives have also been designed as inhibitors of epigenetic targets like Enhancer of Zeste Homolog 2 (EZH2) and Protein Arginine Methyltransferase 5 (PRMT5), which are implicated in various cancers, including non-Hodgkin's lymphoma.[12][13]